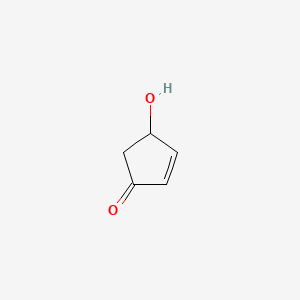

4-Hydroxy-2-cyclopentenone

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxycyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-4-1-2-5(7)3-4/h1-2,4,6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNDDRBMUVFQIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61305-27-9 | |

| Record name | 4-HYDROXY-2-CYCLOPENTEN-1-ONE, STABILIZED WITH 0.5% BHT | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Hydroxy 2 Cyclopentenone and Its Derivatives

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic methods leverage the high selectivity of enzymes to resolve racemic mixtures or desymmetrize meso compounds, providing a powerful tool for accessing enantiomerically pure chiral molecules. These approaches are often characterized by mild reaction conditions and high enantioselectivity.

Lipase-Catalyzed Kinetic Resolution for Enantiomeric Enrichment

Lipase-catalyzed kinetic resolution is a widely employed strategy for the separation of enantiomers of racemic 4-hydroxy-2-cyclopentenone and its derivatives. This method relies on the differential rate of reaction of the two enantiomers with an acyl donor in the presence of a lipase (B570770). One enantiomer is selectively acylated, allowing for the separation of the acylated product from the unreacted alcohol.

The enzymatic kinetic resolution of racemic this compound has been investigated using various lipases for both enantioselective transacetylation and hydrolysis, successfully yielding the pure (R)- and (S)-enantiomers. uni-regensburg.de For instance, the kinetic resolution of a racemic acetate (B1210297) derivative of 4-hydroxy-3-methyl-2-(2'-propynyl)-2-cyclopentenone using lipase PLG in tetrahydrofuran (B95107) with methanol (B129727) as the acyl acceptor resulted in a 49.5% conversion and an enantiomeric excess (ee) of 99.5% for the product after 96 hours. nih.gov

A notable advancement involves the use of a thio-adduct to facilitate the resolution. The addition of 3,4-dimethoxybenzyl thiol to racemic 4-hydroxycyclopent-2-enone produces a cis-adduct. Subsequent treatment with vinyl acetate in the presence of a lipase enables efficient enantiomer resolution. researchgate.net This strategy has been shown to be effective where standard enzymatic kinetic resolution is typically not successful due to the similar steric environment around the hydroxyl group. researchgate.net

| Enzyme | Substrate | Acyl Donor | Solvent | Conversion (%) | Product ee (%) | Reference |

| Lipase PLG | (RS)-4-hydroxy-3-methyl-2-(2'-propynyl)-2-cyclopentenone acetate | Methanol | Tetrahydrofuran | 49.5 | 99.5 | nih.gov |

| Novozym 435 | (±)-3-(3,4-dimethoxybenzylthio)-4-hydroxycyclopentanone | Vinyl acetate | - | - | >98 | researchgate.net |

| Amano Lipase PS-DI | Racemic 3-hydroxycyclopentanone | - | - | - | - | |

| Candida antarctica Lipase B (CAL-B) | Racemic arylalkylcarbinols | - | - | ~50 | >99 | mdpi.com |

Penicillin G Acylase-Mediated Resolution Processes

Penicillin G acylase (PGA) has emerged as a highly effective biocatalyst for the kinetic resolution of racemic this compound. This enzyme selectively hydrolyzes an acyl derivative of one enantiomer, leaving the other enantiomer in its acylated form. This method has been shown to produce both enantiomers with high theoretical yield and excellent enantiomeric excess. datapdf.com

In a notable application, racemic this compound was converted to its O-phenylacetyl derivative. This racemic mixture was then resolved using immobilized penicillin G acylase. The enzyme selectively hydrolyzes the phenylacetyl ester of the (S)-enantiomer to afford the (S)-alcohol. researchgate.net The enantioselectivity of this process is highly dependent on the solvent system, with enantiomeric ratios (E) increasing from 12.4 in phosphate (B84403) buffer to over 200 in diisopropyl ether. researchgate.net This process has been successfully implemented in a continuous packed-bed reactor, demonstrating its potential for larger-scale synthesis.

Research has shown that immobilized PGA is stable and can be recycled multiple times without a significant loss of activity, making the process more cost-effective. researchgate.net The resolution of the phenylacetyl derivative of racemic this compound using immobilized PGA has been reported to yield both the (S)-alcohol and the remaining (R)-ester in 90-92% theoretical yield and greater than 99% ee. datapdf.com

| Enzyme | Substrate | Solvent System | Enantioselectivity (E) | Theoretical Yield (%) | Product ee (%) | Reference |

| Immobilized Penicillin G Acylase | Racemic 4-O-phenylacetyl-2-cyclopentenone | 0.05 M Phosphate Buffer | 12.4 | - | - | researchgate.net |

| Immobilized Penicillin G Acylase | Racemic 4-O-phenylacetyl-2-cyclopentenone | Acetonitrile-buffer (20% v/v) | 100–110 | - | - | researchgate.net |

| Immobilized Penicillin G Acylase | Racemic 4-O-phenylacetyl-2-cyclopentenone | Diisopropyl ether | >200 | 90-92 | >99 | datapdf.comresearchgate.net |

Stereoselective Hydrolysis of Enantiotopic Esters

The desymmetrization of meso-cyclopentenediol esters, which possess a plane of symmetry, is a powerful strategy for the enantioselective synthesis of this compound derivatives. This approach utilizes an enzyme, typically an esterase or lipase, to selectively hydrolyze one of the two enantiotopic ester groups, generating a chiral monoacetate. nih.gov

This method is one of the most well-known examples of enzymatic catalysis in organic synthesis for producing optically active 4-hydroxy-2-cyclopentenones. nih.gov The resulting chiral monoacetate can then be chemically converted to the desired protected this compound. For instance, the hydrolysis of cis-3,5-diacetoxy-1-cyclopentene (B1631268) using immobilized lipase PS-30 from Pseudomonas cepacia has been shown to produce the corresponding mono-alcohol with high yield (80%) and excellent enantiomeric excess (99.3% ee). acs.org This immobilized enzyme demonstrated good reusability over five cycles without loss of activity or stereoselectivity. acs.org

Asymmetric Chemical Synthesis Strategies

In addition to chemo-enzymatic methods, purely chemical asymmetric strategies have been developed to access enantiomerically pure this compound. These methods often involve the use of chiral catalysts or starting materials derived from the chiral pool.

Chiral Pool-Based Syntheses from Biomass-Derived Precursors

The "chiral pool" refers to a collection of naturally occurring, enantiomerically pure small molecules such as sugars, amino acids, and terpenes, which serve as inexpensive and readily available starting materials for the synthesis of complex chiral targets. escholarship.org Furfuryl alcohol, a biomass-derived precursor, is a particularly important starting material for the synthesis of this compound through a rearrangement reaction. datapdf.comresearchgate.net

The conversion of furfuryl alcohol to this compound can be achieved in a microreactor system, which allows for continuous flow production on a multigram scale. researchgate.net The reaction, when carried out in an aqueous solution, can be plagued by the formation of polymeric byproducts. However, the addition of N-methylpyrrolidinone as a cosolvent has been shown to significantly reduce this polymer formation. researchgate.net The racemic this compound produced from this rearrangement can then be subjected to enzymatic resolution to obtain the pure enantiomers. datapdf.com

Asymmetric Reduction Methodologies (e.g., Noyori Reduction)

Asymmetric reduction of a prochiral ketone is a powerful strategy for establishing the stereochemistry at the hydroxyl-bearing carbon of this compound. The Noyori asymmetric hydrogenation is a prominent example of this approach, utilizing a ruthenium catalyst complexed with a chiral phosphine (B1218219) ligand, such as BINAP, to achieve high enantioselectivity. nih.govwikipedia.org

This methodology has been applied to the synthesis of protected 4-hydroxy-2-cyclopentenones. nih.gov A key step in one reported route involves the Noyori reduction of a diketone precursor, which effectively sets the stereochemistry of the final product. nih.gov While highly effective, this method can require cryogenic conditions and stoichiometric amounts of the chiral reagent. nih.gov The asymmetric transfer hydrogenation of ketones using chiral η6-arene/N-tosylethylenediamine-ruthenium(II) catalysts is another variant of the Noyori reduction that has proven effective for a range of ketones. clockss.org

A stereodivergent synthesis of enantioenriched 4-hydroxy-2-cyclopentenones has been developed where the key step is a Noyori reduction to establish the product's stereochemistry. nih.gov This is followed by ring-closing metathesis and functional group manipulations to yield a variety of substituted 4-hydroxy-2-cyclopentenones in either enantiomeric form. nih.gov

| Catalyst System | Substrate Type | Key Features | Reference |

| Ru-BINAP | Prochiral ketones | High enantioselectivity, may require cryogenic conditions | nih.govwikipedia.org |

| Chiral η6-arene/N-tosylethylenediamine-ruthenium(II) | Ketones | Asymmetric transfer hydrogenation | clockss.org |

Stereocontrolled Epoxide Opening Reactions

A notable strategy for the asymmetric synthesis of this compound derivatives involves the stereocontrolled opening of a symmetrical epoxide. google.com This method can establish two stereogenic centers in a single transformation, making it a highly efficient approach. google.com For instance, the enantioselective ring-opening of a prochiral epoxide can be catalyzed by a non-racemic chiral catalyst in the presence of a nucleophile. google.comgoogle.com

One specific application of this methodology is the synthesis of (R)-4-((trimethylsilyl)oxy)-2-cyclopentenone. google.com This process utilizes an easily prepared achiral epoxide as the starting material. The key step is the asymmetric ring-opening of this epoxide, which provides a route to the desired enantiomerically enriched product. google.com The reaction of a nucleophile with a chiral or prochiral cyclic substrate, such as an epoxide, in the presence of a chiral catalyst complexed with a metal atom, leads to a stereoisomerically enriched product. google.com For example, opening an epoxide with an azide (B81097) ion, followed by reduction of the resulting α-azido alcohol, can yield α-amino alcohols. google.com

This approach is particularly valuable as it circumvents the need for resolution of racemic mixtures, which can be wasteful as it often results in the disposal of the undesired enantiomer. google.com The development of chiral catalysts, such as those based on asymmetric tetradentate or tridentate ligands, has been crucial to the success of these stereoselective epoxide opening reactions. google.com

Intramolecular Titanium(II)-Mediated Allenyne Cyclization Approaches

An innovative approach to chiral cyclopentenones involves an intramolecular titanium(II)-mediated allenyne cyclization. This method has been successfully employed to prepare optically active bicyclic ketones from propargyl alcohol-derived allenes. researchgate.net The key to this transformation is the transfer of axial chirality from the allene (B1206475) to a newly formed stereogenic center in the cyclopentenone ring. researchgate.net

The process begins with the treatment of the allenyne substrate with a (η2-propene)Ti(OPr-i)2 complex, which is generated in situ from Ti(OPr-i)4 and isopropylmagnesium chloride (i-PrMgCl). researchgate.net Subsequent exposure of the reaction mixture to carbon monoxide and an acidic workup directly yields the chiral bicyclic ketone. researchgate.net

The proposed mechanism suggests the formation of a transient oxa(titana)cyclopropane intermediate, which then rearranges to a titanium homoenolate equivalent. researchgate.net This intermediate undergoes cyclization to afford the final cyclopentenone product. This methodology demonstrates a powerful way to construct complex chiral cyclopentenone frameworks from readily available starting materials. researchgate.net

Stereoselective Ring-Closing Metathesis (RCM) for Cyclopentenone Ring Formation

Stereoselective Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the formation of the cyclopentenone ring system. nih.govacs.org This method is a key step in several synthetic routes to enantiomerically enriched 4-hydroxy-2-cyclopentenones (4-HCPs) and their derivatives. nih.govacs.org RCM reactions are typically catalyzed by metal alkylidene complexes, such as those containing ruthenium or molybdenum. researchgate.net

A common strategy involves the preparation of a diene precursor, which, upon treatment with an RCM catalyst, undergoes cyclization to form the five-membered ring. For instance, a C2-symmetrical diol can be synthesized and then subjected to RCM to produce a cyclized intermediate. nih.govacs.org This intermediate can then be oxidized to afford the target 4-HCP. nih.govacs.org The choice of catalyst is crucial for the success of the reaction, with Grubbs' catalysts being frequently employed. acs.org For example, Grubbs I catalyst has been used to cyclize monoprotected diols in high yields. nih.gov In more challenging cases, such as the formation of tetrasubstituted alkenes within a ring, more robust catalysts like the Grubbs second-generation catalyst may be required, sometimes with multiple catalyst additions and elevated temperatures. wpmucdn.com

The stereochemistry of the final product is often established early in the synthetic sequence, for instance, through an asymmetric reduction step like a Noyori reduction, before the RCM is performed. nih.govacs.org This approach allows for the synthesis of either enantiomer of the target 4-HCP. nih.gov The versatility of RCM is further highlighted by its application in tandem processes, where it can be combined with other reactions in a one-pot sequence to increase synthetic efficiency. organic-chemistry.org

| Catalyst | Substrate Type | Product Type | Yield (%) | Reference |

| Grubbs I | Monoprotected diene | O-protected-4-hydroxy-2-cyclopentenone | 88-92 | nih.gov |

| Grubbs II | Diene-containing precursor | Highly substituted cyclic keto ester | 65 | thieme-connect.com |

| Grubbs II | Triene precursor for diterpene synthesis | cis-fused cyclohexene-containing product | Not specified | wpmucdn.com |

Organocatalyzed Asymmetric Syntheses of Enantiomerically Enriched 4-HCPs

Organocatalysis has become a powerful strategy for the asymmetric synthesis of enantiomerically enriched 4-hydroxy-2-cyclopentenones (4-HCPs) and related cyclopentenone structures. researchgate.netacs.org These methods often rely on the use of small chiral organic molecules as catalysts, which can promote high levels of stereoselectivity. academie-sciences.fr

One prominent organocatalytic approach is the asymmetric Nazarov cyclization. acs.orgnih.gov Chiral Brønsted acids, such as phosphoric acid diesters and imidodiphosphorimidates (IDPis), have been successfully employed to catalyze the enantioselective cyclization of divinyl ketones. academie-sciences.fracs.org The proposed mechanism involves the formation of a transient enolate through a 4π electrocyclization, followed by a kinetic protonation directed by the chiral catalyst to establish the stereocenter. academie-sciences.fr The confined environment of some of these catalysts can induce a specific conformation in the substrate, leading to high regio-, diastereo-, and enantioselectivity. acs.org

Another significant organocatalytic method is the aza-Piancatelli rearrangement, which can be rendered asymmetric through the use of a chiral Brønsted acid catalyst. acs.org This reaction, followed by a subsequent transformation like a hydroamination, can lead to the formation of complex, enantioenriched heterocyclic structures containing a cyclopentenone core. acs.org For example, a cascade reaction involving an asymmetric aza-Piancatelli rearrangement of furylcarbinols with anilines, catalyzed by a chiral phosphoric acid, can produce multifunctionalized cyclopentenones with high cis-selectivity and enantioselectivity. acs.org

The development of these organocatalytic methods provides a valuable alternative to metal-based catalysis for the synthesis of chiral cyclopentenones, often with the benefits of milder reaction conditions and reduced metal contamination in the final products. researchgate.net

| Catalytic System | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

| Chiral Phosphoric Acid Diester | Nazarov Cyclization | Cyclopentenones | 67-78% | academie-sciences.fr |

| Imidodiphosphorimidate (IDPi) | Nazarov Cyclization | Monocyclic Cyclopentenones | Excellent | acs.org |

| Chiral Brønsted Acid / Pd-catalyst | Aza-Piancatelli/Hydroamination | Cyclopenta[b]pyrrolines | High | acs.org |

Asymmetric Functionalizations of Pre-existing Cyclopentenone Scaffolds

The asymmetric functionalization of pre-existing cyclopentenone scaffolds represents a key strategy for the synthesis of chiral molecules. researchgate.netacs.org This approach is valuable because the cyclopentenone core is a versatile platform amenable to a wide range of chemical modifications at every position. thieme-connect.com

One important method is the enantioselective conjugate addition to the α,β-unsaturated system of the cyclopentenone. rsc.org This can be achieved using chiral catalysts to control the stereochemical outcome of the addition of a nucleophile. For instance, an enantioselective conjugate addition of an azide has been successfully performed on an oxaspiro cyclopentenone–lactone scaffold, introducing an additional functional group with good enantioselectivity. rsc.org

Another approach involves catalytic asymmetric protonation of enolates derived from cyclopentenones. academie-sciences.fr Furthermore, palladium-catalyzed kinetic resolution via nucleophilic allylic substitutions has been used to transform racemic 4-hydroxycyclopentenone into a variety of 4-acyloxy, 4-aryloxy, 4-amino, or 4-thio-substituted cyclopentenones with high enantioselectivity. researchgate.net

These methods for asymmetrically functionalizing existing cyclopentenone rings are crucial for building molecular complexity and accessing a diverse array of chiral products from a common intermediate. researchgate.net

Rearrangement Reactions in this compound Synthesis

Rearrangement reactions are a cornerstone in the synthesis of this compound and its derivatives, providing efficient pathways to this valuable structural motif.

Piancatelli Rearrangement from Furfuryl Alcohols

The Piancatelli rearrangement is a well-established and powerful acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxy-2-cyclopentenones. nih.gov This reaction is notable for its operational simplicity and the high degree of stereocontrol it offers, typically yielding the trans isomer exclusively. nih.gov The reaction is generally carried out in an aqueous medium, and various acids can be employed as catalysts. nih.govresearchgate.net

The mechanism of the Piancatelli rearrangement is thought to proceed through the formation of a furan (B31954) methyl carbocation, which is catalyzed by a Brønsted acid. nih.gov This is followed by a rearrangement catalyzed by a Lewis acid site to form an intermediate, which then cyclizes to the this compound product. nih.gov

The versatility of the Piancatelli rearrangement allows for the synthesis of a wide range of substituted 4-hydroxy-2-cyclopentenones by varying the substituents on the starting 2-furylcarbinol. nih.gov For example, 5-methyl-2-furylallylcarbinol can be converted into 2-allyl-4-hydroxy-3-methyl-cyclopent-2-enone. nih.gov The initial rearrangement product can also be isomerized in situ by adjusting the pH to a basic environment to yield 2-substituted derivatives. nih.gov

Recent advancements in this area include the use of microwave irradiation and microreactor technology to improve reaction efficiency and reduce the formation of polymeric byproducts. researchgate.netnih.gov The Piancatelli rearrangement has also been adapted to produce key intermediates for the synthesis of pharmacologically active compounds on a kilogram scale. nih.gov

| Starting Material | Product | Key Features | Reference |

| 2-Furylcarbinols | 4-Hydroxy-2-cyclopentenones | Acid-catalyzed, water-mediated, high stereocontrol (trans isomer) | nih.gov |

| 5-Methyl-2-furylallylcarbinol | 2-Allyl-4-hydroxy-3-methyl-cyclopent-2-enone | One-pot rearrangement and isomerization by pH adjustment | nih.gov |

| Furfural (B47365) | 4-Silyloxycyclopentenone intermediate | Kg-scale production via Piancatelli rearrangement/chloral-mediated isomerization sequence | nih.gov |

Nazarov Cyclizations for Constructing Cyclopentenone Frameworks

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, proceeding via the acid-promoted electrocyclic ring closure of a divinyl ketone. researchgate.net The Piancatelli rearrangement is considered a variant of the Nazarov cyclization, where the key pentadienyl cation intermediate is generated in situ from a furfuryl alcohol. researchgate.net

This methodology has been extended to the synthesis of various substituted cyclopentenones. For instance, functionalized cyclopentenone derivatives can be prepared through Nazarov cyclization/Wagner-Meerwein rearrangement sequences. nih.gov The development of catalytic asymmetric versions of the Nazarov cyclization has further expanded its utility, allowing for the stereoselective synthesis of chiral cyclopentenone scaffolds. researchgate.netresearchgate.net However, strategies to control the position of the double bond in the product can be limited. dicp.ac.cn To address this, silicon-directed Nazarov reactions have been developed, where a silicon group on the dienone substrate stabilizes the β-carbocation intermediate, thus directing the position of the double bond in the final cyclopentenone product. dicp.ac.cn

Asymmetric Redox Isomerization Reactions

Asymmetric redox isomerization provides an elegant route to enantiomerically enriched cyclopentenone derivatives. Cationic rhodium complexes containing chiral ligands, such as BINAP, have been shown to catalyze the isomerization of racemic this compound to 1,3-cyclopentanedione (B128120) with enantiomeric discrimination. researchgate.net This kinetic resolution allows for the separation of the two enantiomers, providing access to valuable chiral building blocks. uni-regensburg.deresearchgate.net The reaction proceeds with a 5:1 enantiomeric discrimination, yielding both the desired diketone and the unreacted, enantiomerically enriched (R)-4-hydroxy-2-cyclopentenone. uni-regensburg.de

Transition Metal-Catalyzed Syntheses and Transformations

Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering efficient and selective routes to complex molecules. Palladium, in particular, has been widely used in the synthesis and transformation of this compound and its derivatives.

Palladium-Catalyzed Reactions (e.g., Kinetic Resolution, Cross-Coupling, Oxidative Annulation)

Palladium catalysts have been employed in a variety of transformations involving this compound, including kinetic resolutions, cross-coupling reactions, and oxidative annulations.

Kinetic Resolution: The kinetic resolution of racemic this compound derivatives via palladium-catalyzed allylic substitution (Tsuji-Trost reaction) is a highly effective method for obtaining enantiopure compounds. researchgate.netuni-regensburg.de In this approach, the O-Boc derivative of racemic this compound is reacted with a nucleophile in the presence of a chiral palladium catalyst. researchgate.net This results in the selective reaction of one enantiomer, allowing for the separation of the unreacted enantiomer and the newly formed product, both in high enantiomeric excess. researchgate.netuni-regensburg.de

The table below presents the results of the palladium-catalyzed kinetic resolution of (±)-4-(tert-butoxycarbonyloxy)cyclopent-2-en-1-one with various nucleophiles. uni-regensburg.de

Table 3: Palladium-Catalyzed Kinetic Resolution of (±)-4-(tert-butoxycarbonyloxy)cyclopent-2-en-1-one uni-regensburg.de

| Entry | Nucleophile | Yield of Recovered Starting Material (%) | ee of Recovered Starting Material (%) | Yield of Product (%) | ee of Product (%) | Selectivity Factor (S) |

|---|---|---|---|---|---|---|

| 1 | Phthalimide | 40 | >99 | 50 | 96 | 194 |

| 2 | 4-Nitrophenol | 43 | 98 | 49 | 95 | 103 |

| 3 | 2-Naphthoic acid | 42 | >99 | 52 | 98 | >200 |

| 4 | Thiophenol | 38 | 92 | 50 | 93 | 39 |

Conditions: Substrate (0.5 mmol), nucleophile (0.24 mmol), Pd2dba3 (1.2 mol%), (R,R)-Trost ligand (3.7 mol%) in DCM.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are versatile methods for forming carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound can be utilized in these reactions to synthesize more complex molecules. For example, 5-substituted 2-pyrones can be synthesized via the palladium-catalyzed cross-coupling of organotin or organoboron derivatives of 2-pyrones with various electrophiles. uni-regensburg.de While not directly starting from this compound, the synthesis of the 2-pyrone core can be achieved from its derivatives. uni-regensburg.de Additionally, palladium-catalyzed direct cross-coupling of glycals with activated alkenes, which share some structural similarities with cyclopentenone derivatives, demonstrates the potential of this methodology for C-functionalization. researchgate.net

Oxidative Annulation: Palladium-catalyzed oxidative annulation reactions provide a route to construct cyclopentenone frameworks. researchgate.netnih.govacs.org These reactions can involve the carbonylative cyclization of dienyl triflates or halides, where a palladium catalyst promotes the insertion of carbon monoxide followed by cyclization to form the cyclopentenone ring. nih.govacs.org The best results for this type of transformation are often achieved using Pd(OAc)2 as the catalyst with pyridine (B92270) and n-Bu4NCl under a carbon monoxide atmosphere. nih.gov Other oxidative annulation strategies include the palladium-catalyzed reaction of enallenes with terminal alkynes in the presence of carbon monoxide, leading to the formation of cyclopentenones through a cascade of insertion reactions. rsc.org

Gold-Catalyzed Processes for Cycloaddition Reactions

Gold catalysis has emerged as a powerful tool for the synthesis of complex molecular architectures under mild conditions. In the context of cyclopentenone synthesis, gold catalysts, typically cationic gold(I) complexes, exhibit a strong affinity for carbon-carbon multiple bonds, facilitating a variety of cyclization and rearrangement reactions.

One of the notable gold(I)-catalyzed methods for accessing cyclopentenone rings is the Rautenstrauch rearrangement. This reaction involves the isomerization of 1-ethynyl-2-propenyl esters to yield cyclopentenones. acs.orgscispace.com The use of cationic triphenylphosphinegold(I) complexes allows this rearrangement to proceed with a broad substrate scope, tolerating both alkyl and aryl substituents at the acetylenic and olefinic positions. acs.org A key advantage of the gold-catalyzed approach is the ability to transfer chirality with high fidelity, enabling the enantioselective synthesis of cyclopentenones from enantioenriched propargyl alcohols. acs.orgscispace.com The mechanism is proposed to involve the coordination of the gold(I) catalyst to the alkyne, followed by an intramolecular cyclization and rearrangement cascade. acs.org

Gold catalysts also enable the construction of cyclopentenone derivatives through other intricate pathways. For instance, gold(I)-catalyzed tandem reactions, such as a 3,3-rearrangement followed by a Nazarov cyclization of enynyl acetates, provide an efficient route to functionalized cyclopentenones. nih.gov Furthermore, gold-catalyzed bicyclic annulations have been developed using substrates like 4-hydroxy-1,5-diynamides, which react with nitrones in a process that underscores the critical role of the hydroxyl group in facilitating the formation of reactive intermediates for subsequent [3+2]-nitrone cycloaddition. rsc.org These methodologies highlight the versatility of gold catalysis in constructing the cyclopentenone core through diverse cycloaddition and rearrangement strategies.

Copper-Catalyzed Conjugate Additions to Cyclopentenone Substrates

Copper-catalyzed conjugate addition, or 1,4-addition, is a cornerstone reaction for the functionalization of α,β-unsaturated carbonyl compounds, including cyclopentenones. This method allows for the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds at the β-position of the enone.

Significant progress has been made in the asymmetric conjugate addition (ACA) to cyclopentenone substrates, enabling the synthesis of chiral molecules with high enantioselectivity. The use of chiral phosphoramidite (B1245037) ligands in combination with copper catalysts has proven effective for the addition of organozinc and organoaluminum reagents to cyclic enones. This methodology has been successfully applied to the synthesis of β-substituted cyclopentenones, even facilitating the creation of challenging all-carbon quaternary stereocenters with high yields and enantiomeric excesses (ee). uni-regensburg.de

The direct conjugate addition of organometallic reagents to unprotected 4-hydroxy-2-cyclopentenones presents a more challenging yet highly valuable transformation. Research has shown that the conjugate addition of organolithium reagents can be achieved by first forming the magnesium alkoxide of the hydroxyl group, followed by treatment with the organolithium reagent. This chelation-controlled strategy directs the nucleophile to the β-position, favoring the 1,4-addition product over the competing 1,2-addition to the carbonyl group.

A notable advancement is the copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones, which offers a more economical and readily available alternative to organozinc reagents. By employing chiral ferrocenyl-based diphosphine ligands, high levels of enantioselectivity (up to 96% ee) have been achieved in the 1,4-addition of Grignard reagents to various cyclic enones, including the demanding cyclopentenone scaffold.

Table 1: Examples of Copper-Catalyzed Asymmetric Conjugate Addition to Cyclopentenone Derivatives

| Catalyst System | Substrate | Nucleophile | Product Type | Enantiomeric Excess (ee) | Reference |

| Cu(OTf)₂ / Chiral Phosphoramidite | β-Substituted Cyclopentenone | Alkylzirconocene | β,β-Disubstituted Cyclopentanone (B42830) | Up to 92% | beilstein-journals.org |

| CuTC / Chiral Phosphoramidite | 3-Substituted Cyclopentenone | Trialkylaluminum | 3,3-Disubstituted Cyclopentanone | Up to 93% | uni-regensburg.de |

| CuBr·SMe₂ / Chiral Ferrocenyl Diphosphine | Cyclopentenone | Alkylmagnesium Bromide | 3-Alkylcyclopentanone | Up to 92% |

Pauson-Khand Reactions for Cyclopentenone Ring Construction

The Pauson-Khand reaction (PKR) is a powerful and convergent [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to construct an α,β-cyclopentenone ring. This reaction is typically mediated by cobalt carbonyl complexes, such as dicobalt octacarbonyl (Co₂(CO)₈).

The intramolecular version of the Pauson-Khand reaction is particularly useful in complex molecule synthesis, as it allows for the efficient construction of fused and bridged bicyclic systems containing a cyclopentenone ring. The reaction generally proceeds with high stereoselectivity. While the traditional PKR requires stoichiometric amounts of the cobalt promoter, catalytic versions using various transition metals, including cobalt, rhodium, and iridium, have been developed to improve the reaction's efficiency and practicality.

A significant development in this area is the application of silyl (B83357) enol ethers as the alkene component in intramolecular Pauson-Khand reactions. This strategy provides access to synthetically valuable oxygenated cyclopentenone products. The silyl enol ether moiety serves as an efficient coupling partner, and the resulting silyl-protected hydroxyl group can be readily cleaved for further functionalization. This approach has been shown to be effective with both ketone- and aldehyde-derived silyl enol ethers and tolerates both terminal and internal alkynes, leading to a variety of decorated cyclopentenone systems in high yields. researchgate.net

Table 2: Selected Examples of Intramolecular Pauson-Khand Reactions

| Metal Catalyst | Substrate Type | Key Features | Product | Reference |

| Co₂(CO)₈ | Enyne | Construction of fused bicyclic systems | Bicyclic Cyclopentenone | acs.orgorganic-chemistry.org |

| Co₂(CO)₈ | Silyl Enol Ether-yne | Synthesis of oxygenated cyclopentenones | Hydroxylated Bicyclic Cyclopentenone | researchgate.net |

| [Rh(CO)₂Cl]₂ | Allenyl-alkyne | Synthesis of 4-alkylidene cyclopentenones | Alkylidene Bicyclic Cyclopentenone |

Functional Group Interconversions and Derivatization Strategies

The strategic manipulation of functional groups on the this compound core is essential for its elaboration into more complex target molecules. This includes the protection and deprotection of the hydroxyl group, the regioselective introduction of new substituents, and the preparation of specifically protected derivatives for subsequent synthetic transformations.

Hydroxyl Group Protection and Deprotection Methodologies

The hydroxyl group of this compound often requires protection to prevent unwanted side reactions during subsequent synthetic steps. The choice of protecting group is critical and depends on its stability to the reaction conditions of the planned transformations and the ease of its removal.

Commonly used protecting groups for the 4-hydroxyl functionality are silyl ethers and acyl esters. Silyl ethers, such as the tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) groups, are widely employed due to their ease of introduction and their tunable stability under various conditions. For instance, a hydroxyl group can be silylated using the corresponding silyl chloride (e.g., TBSCl, TIPSCl) in the presence of a base like imidazole (B134444) or 2,6-lutidine. acs.orgbeilstein-journals.org Acyl protecting groups, such as the phenylacetyl group, are also utilized and can be introduced using standard acylation methods. acs.org

Deprotection strategies are equally important. Silyl ethers can typically be removed under acidic conditions or with fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). The differential stability of various silyl groups allows for selective deprotection. For example, a primary TBS ether can be regioselectively cleaved in the presence of a more sterically hindered silyl ether like TIPS. scispace.com Acyl groups are commonly cleaved by hydrolysis under basic or acidic conditions, or through enzymatic methods. acs.org

Table 3: Common Protecting Groups for the Hydroxyl Functionality of this compound

| Protecting Group | Reagents for Protection | Reagents for Deprotection | Reference |

| tert-Butyldimethylsilyl (TBS) | TBSCl, Imidazole | TBAF, Acetic Acid | beilstein-journals.org |

| Triisopropylsilyl (TIPS) | TIPSCl, n-BuLi or 2,6-Lutidine | TBAF, Acetic Acid | acs.org |

| Phenylacetyl | Phenylacetic acid, DCC | Penicillin G acylase | acs.org |

| p-Methoxybenzyl (PMB) | PMB-Cl, NaH | DDQ | acs.org |

Regioselective Introduction of Substituents (e.g., Hydroxymethylation, Halogenation)

The introduction of substituents at specific positions on the cyclopentenone ring is a key strategy for building molecular complexity. The inherent reactivity of the enone system allows for regioselective functionalization.

Hydroxymethylation at the C2 position can be achieved on a protected this compound. For example, a silyl-protected derivative can undergo a formaldehyde-mediated aldol (B89426) condensation to introduce a hydroxymethyl group. beilstein-journals.org This reaction adds a valuable functional handle for further synthetic transformations.

Regioselective halogenation provides another avenue for derivatization. The α-position of the enone can be halogenated under specific conditions. For instance, (R)-4-((triisopropylsilyl)oxy)cyclopent-2-enone can be iodinated at the C2 position using iodine and pyridine. acs.org The resulting α-iodo enone is a versatile intermediate for cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Preparation of O-Protected 4-Hydroxy-2-cyclopentenones for Synthetic Applications

The synthesis of enantiomerically pure, O-protected 4-hydroxy-2-cyclopentenones is of paramount importance as these compounds are considered "privileged building blocks" for the synthesis of numerous natural products, most notably prostaglandins (B1171923). acs.org

A robust synthetic route to access these protected building blocks involves a sequence of reactions starting from achiral precursors. Key steps often include an asymmetric reduction to establish the stereocenter of the hydroxyl group, followed by protection of this group, a ring-closing metathesis (RCM) to form the cyclopentene (B43876) ring, and finally, oxidation to the enone. acs.org

Various protecting groups such as TBS, TIPS, acyl, and p-methoxybenzyl (PMB) have been installed using this strategy, providing a library of chiral building blocks suitable for diverse synthetic applications. acs.org For example, the synthesis of (R)-4-((triisopropylsilyl)oxy)cyclopent-2-enone allows for subsequent functionalization, such as the iodination mentioned previously, on a chiral, protected scaffold. acs.org The availability of these O-protected derivatives in both enantiomeric forms is crucial for the total synthesis of a wide range of complex and biologically significant molecules.

Chemical Reactivity and Mechanistic Studies of 4 Hydroxy 2 Cyclopentenone

Analysis of Electrophilic and Nucleophilic Character of the Cyclopentenone Ring

The cyclopentenone ring in 4-Hydroxy-2-cyclopentenone possesses both electrophilic and nucleophilic characteristics, making it a versatile reactant in various chemical transformations. The α,β-unsaturated ketone moiety is the primary site of electrophilicity, while the hydroxyl group and the carbon-carbon double bond can exhibit nucleophilic behavior.

The electrophilic nature of the cyclopentenone ring is primarily attributed to the carbonyl group and the conjugated double bond. researchgate.net The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond. More significantly, the β-carbon of the enone system is susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. researchgate.netmasterorganicchemistry.com This reactivity is a consequence of resonance delocalization, which places a partial positive charge on the β-carbon. masterorganicchemistry.com

Computational studies, such as those employing Density Functional Theory (DFT), have been used to quantify the electrophilic and nucleophilic character of substituted cyclopentenones. researchgate.netnih.gov For instance, the analysis of electrophilic and nucleophilic Parr functions can predict the most reactive sites for cycloaddition reactions. researchgate.netnih.gov These studies indicate that in reactions with nitrile oxides, the nitrile oxide acts as the electrophile while the cyclopentenone derivative behaves as the nucleophile. bohrium.com

The nucleophilic character of 4-HCP is mainly associated with the oxygen atom of the hydroxyl group and the π-electrons of the carbon-carbon double bond. The hydroxyl group can act as a nucleophile in various reactions, including etherification and esterification. The double bond can also participate as a nucleophile in reactions such as additions to electrophiles.

Pericyclic Reactions and Cycloadditions Involving 4-HCP

Pericyclic reactions, which proceed through a concerted cyclic transition state, are a significant class of reactions for 4-HCP and its derivatives. rsc.orgchemtube3d.com These reactions, including cycloadditions and electrocyclic reactions, allow for the construction of complex cyclic and polycyclic systems with high stereocontrol.

[3+2] Cycloaddition Reactions (e.g., with Nitrile Oxides)

The carbon-carbon double bond of 4-HCP can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like nitrile oxides. researchgate.netnih.gov These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings, such as isoxazolines. bohrium.comresearchgate.net

Theoretical studies on the [3+2] cycloaddition of benzonitrile (B105546) oxide (BNO) with 4-substituted 4-hydroxy-2-cyclopentenones have shown that the reaction proceeds chemo-selectively across the double bond of the cyclopentenone. researchgate.netnih.gov The reaction is characterized by a low polar character and can exhibit high stereo-, peri-, diastereo-, and regioselectivity, although enantioselectivity may be poor. researchgate.netnih.gov The regioselectivity of these cycloadditions can be influenced by factors such as solvent and the presence of coordinating metals. acs.org For example, metal coordination to the hydroxyl group can direct the regiochemical and stereochemical outcome of the reaction. acs.org

| Reactants | Reaction Type | Key Findings |

| Benzonitrile oxide and 4-substituted 4-hydroxy-2-cyclopentenones | [3+2] Cycloaddition | Chemo-selective addition to the alkene. High stereo-, peri-, diastereo-, and regioselectivity. Low polar character. researchgate.netnih.gov |

| Nitrile oxides and cyclic allylic alcohols | [3+2] Cycloaddition | Diastereoselective cycloaddition leading to densely functionalized products. researchgate.net |

| Nitrile oxides and magnesium alkoxides of allylic alcohols | [3+2] Cycloaddition | High rate acceleration and control of regioselectivity and stereoselectivity through metal coordination. acs.org |

Electrocyclic Ring Closures in Complex Molecular Systems

Electrocyclic reactions, a type of pericyclic reaction involving the formation of a σ-bond from a conjugated π-system (or the reverse), are relevant to the chemistry of 4-HCP, particularly in the context of its synthesis and subsequent transformations. smolecule.com The Piancatelli rearrangement, a key method for synthesizing 4-hydroxy-2-cyclopentenones from furfuryl alcohols, involves a 4π-conrotatory electrocyclic ring closure of a pentadienyl cation intermediate. uni-regensburg.demdpi.com

While direct electrocyclic ring closures of the 4-HCP ring itself are not commonly reported, its derivatives can be involved in such transformations. For instance, the Nazarov cyclization, another type of 4π-electrocyclization, is a powerful method for synthesizing cyclopentenones from divinyl ketones. researchgate.netrsc.org

Inverse-Electron-Demand [4+2] Cycloaddition Reactions

In contrast to normal-electron-demand Diels-Alder reactions, inverse-electron-demand [4+2] cycloadditions involve the reaction of an electron-rich dienophile with an electron-poor diene. nih.gov Derivatives of 4-HCP can participate as dienophiles in such reactions. For these reactions to occur, the cyclopentenone double bond needs to be sufficiently electron-rich to react with an electron-deficient diene, such as 1,2,4,5-tetrazines. nih.gov The reactivity in these cycloadditions is governed by the interaction between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene. nih.gov

Michael Acceptor Properties and Conjugate Addition Chemistry

The α,β-unsaturated ketone functionality in this compound makes it an excellent Michael acceptor. researchgate.net This property allows for the conjugate addition of a wide range of nucleophiles to the β-carbon of the cyclopentenone ring. masterorganicchemistry.com This reaction is a fundamental and widely utilized method for carbon-carbon and carbon-heteroatom bond formation in organic synthesis. researchgate.netmasterorganicchemistry.com

A variety of nucleophiles can participate in conjugate addition to 4-HCP and its derivatives. These include enolates, organocuprates, thiols, amines, and enamines. masterorganicchemistry.com The reaction is driven by the formation of a stable enolate intermediate, which is subsequently protonated to yield the 1,4-adduct. masterorganicchemistry.com The reactivity of Michael acceptors like 4-HCP is influenced by the nature of the nucleophile and the reaction conditions. nih.gov

| Nucleophile | Reaction Type | Product |

| Enolates | Michael Addition | 3-Substituted cyclopentanone (B42830) |

| Organocuprates | Conjugate Addition | 3-Substituted cyclopentanone |

| Thiols | Hetero-Michael Addition | 3-Thio-substituted cyclopentanone |

| Amines | Hetero-Michael Addition | 3-Amino-substituted cyclopentanone |

Intramolecular Rearrangement Pathways and Isomerization Dynamics

This compound and its substituted derivatives can undergo various intramolecular rearrangements and isomerizations. A notable example is the isomerization of 4-hydroxy-5-substituted-cyclopent-2-enones to their 4-hydroxy-2-substituted counterparts. nih.gov This transformation is significant as it provides access to valuable intermediates for the synthesis of prostaglandins (B1171923). mdpi.comnih.gov

Mechanistic studies have revealed that this isomerization can proceed through an intramolecular shift of the hydroxyl group via an intermediate enolate. mdpi.comnih.gov This pathway was confirmed over a proposed dehydration-hydration sequence. nih.gov The reaction conditions, such as pH, can be controlled to favor either the initial Piancatelli rearrangement product or the isomerized product. mdpi.com For example, switching from an acidic to a basic medium can promote the isomerization. mdpi.com

Another important rearrangement is the Piancatelli rearrangement itself, which is the primary synthetic route to 4-HCP from furfuryl alcohol. smolecule.comresearchgate.net This acid-catalyzed reaction involves the rearrangement of the furan (B31954) ring into the cyclopentenone system. uni-regensburg.demdpi.com

Radical Reactions and Photochemistry of 4-HCP Systems

The this compound (4-HCP) framework, characterized by its α,β-unsaturated ketone system, is highly susceptible to both radical-mediated and photochemical transformations. These reactions provide powerful methods for skeletal elaboration and the synthesis of complex molecular architectures.

Radical Reactions

The study of radical reactions involving cyclopentenone systems often focuses on their interaction with highly reactive species, such as hydroxyl radicals (OH), and their role as acceptors in radical cascade reactions.

Kinetic studies on the gas-phase reaction of hydroxyl radicals with cyclopentenone and its methylated derivatives have been conducted to understand their atmospheric chemistry. nih.govresearchgate.net The reaction of OH with 2-cyclopenten-1-one (B42074) is rapid, with the rate decreasing as temperature increases. researchgate.net The reaction is understood to proceed through the initial barrierless formation of a prereactive van der Waals complex. nih.gov Following this, the dominant pathway is the addition of the OH radical to the carbon-carbon double bond, which can occur at two different positions. nih.gov

Computational studies on the potential energy surface for the OH addition to cyclopentenone show the formation of this initial complex is about 9.0 kJ mol⁻¹ below the energy of the reactants. nih.gov This complex can then isomerize to addition intermediates via transition states. nih.gov

The rate coefficients for these reactions have been determined experimentally, highlighting the influence of substituents on the cyclopentenone ring.

Table 1: Rate Coefficients for the Reaction of OH Radicals with Cyclopentenone Derivatives at Room Temperature

| Reactant | Rate Coefficient (cm³ s⁻¹) | Reference |

|---|---|---|

| 2-Cyclopenten-1-one | 1.2 (±0.1) × 10⁻¹¹ | researchgate.net |

| 2-Methyl-2-cyclopenten-1-one | 1.7 (±0.2) × 10⁻¹¹ | researchgate.net |

| 3-Methyl-2-cyclopenten-1-one | 4.4 (±0.7) × 10⁻¹² | researchgate.net |

Beyond atmospheric chemistry, the cyclopentenone moiety is a competent radical acceptor in synthetic organic chemistry. Intermolecular free radical-mediated cascade cyclizations utilize this property to construct complex polycyclic systems. inglomayor.cl In one example, a propargylic ether was treated with tributyltin hydride (nBu₃SnH) and AIBN as a radical initiator in the presence of cyclopent-2-enone to afford a tetracyclic steroid analogue. inglomayor.cl

Photochemistry

The photochemistry of 2-cyclopentenones is dominated by [2+2] photocycloaddition reactions, a synthetically valuable transformation for creating cyclobutane (B1203170) rings. researchgate.netthieme-connect.com These reactions can be induced by direct or sensitized UV irradiation and often proceed with high regio- and stereoselectivity. researchgate.net

A detailed study of the photochemical cycloaddition between 2-cyclopentenone and various (ω-1)-alken-1-ols revealed that the reactions produce good yields of the corresponding bicyclo[3.2.0]heptan-2-one adducts. scispace.com The regioselectivity of the addition, leading to either head-to-head (HH) or head-to-tail (HT) isomers, was found to be highly sensitive to the solvent.

For the reaction with 2-propenol, non-polar solvents like hexane (B92381) favor the formation of the HH isomer, while polar solvents like ethanol (B145695) or methanol (B129727) lead to a predominance of the HT isomers. scispace.com

Table 2: Solvent Effects on the Regioselectivity of the Photochemical Cycloaddition of 2-Cyclopentenone to 2-Propenol

| Solvent | HH:HT Isomer Ratio | Reference |

|---|---|---|

| Hexane | 70:30 | scispace.com |

| Diethyl ether | 53:47 | scispace.com |

| Acetonitrile | 41:59 | scispace.com |

| Ethanol | 28:72 | scispace.com |

Over-irradiation during these cycloadditions can lead to the formation of by-products, including compounds with aldehyde and cyclobutene (B1205218) functionalities. scispace.com These are proposed to form via cleavage of the initial cycloadducts, a process related to the Norrish Type I reaction, which is a known photochemical pathway for cyclopentenones. scispace.comresearchgate.net

Photooxidation provides another route to 4-HCP derivatives. The sensitized photooxidation of 6,6-dimethylfulvene, for instance, yields 5-isopropylidene-4-hydroxy-2-cyclopentenone. oup.com The choice of solvent was also shown to be critical in this reaction, influencing the product distribution. oup.com

Furthermore, photorearrangements of related structures like cyclopentenone oxides have been investigated. acs.org These studies suggest that the excited state reactivity involves cleavage of either the C-O or C-C bond of the epoxide ring, leading to a variety of rearranged products. acs.org Similarly, photolysis of certain 4-hydroxy-2,5-cyclohexadienones can lead to the formation of cyclopentenone derivatives through rearrangement and elimination. oup.com

Applications of 4 Hydroxy 2 Cyclopentenone As a Key Synthetic Intermediate

Total Synthesis of Natural Products Incorporating the Cyclopentenone Moiety

Chiral 4-hydroxy-2-cyclopentenones are crucial precursors in the asymmetric synthesis of numerous natural products. acs.org The inherent functionality and stereochemistry of this building block allow for efficient and controlled construction of complex carbocyclic frameworks found in various classes of natural compounds.

4-Hydroxy-2-cyclopentenone is a cornerstone in the synthesis of prostaglandins (B1171923) and their analogues, a class of lipid compounds with diverse physiological effects. acs.orgacs.org The cyclopentenone ring forms the core of the prostaglandin (B15479496) skeleton. researchgate.net Synthetic strategies often involve the conjugate addition of organocuprates to introduce the omega (ω) side chain, followed by trapping of the resulting enolate with an electrophile to install the alpha (α) side chain. acs.org

One of the earliest and most significant applications was in the synthesis of Prostaglandin E2 methyl ester, where a resolved chiral cyclopentenone intermediate was employed to control the stereochemistry of the final product. acs.org The flexibility of this approach allows for the production of a wide spectrum of naturally occurring prostaglandins and their analogues. researchgate.net The synthesis of these complex molecules often relies on obtaining enantiomerically pure forms of this compound derivatives through various resolution techniques, including chemical derivatization and enzymatic resolutions. acs.orgmdpi.com

Table 1: Examples of Prostaglandin Synthesis Utilizing Cyclopentenone Intermediates

| Target Compound | Key Intermediate Derived from this compound | Synthetic Strategy Highlight |

|---|---|---|

| Prostaglandin E2 Methyl Ester | Chiral dioxygenated cyclopentenone precursor | Resolution via chemical derivatization, followed by diastereoselective organocuprate conjugate addition and enolate alkylation. acs.org |

| Prostaglandins of the PGA type | Chiral 2,4-substituted cyclopentenones | Iridium-catalyzed allylic alkylation followed by a three-step sequence including ring-closing metathesis. acs.org |

| Prostanoid Analogues | (R)-4-(tert-butyldimethylsilyloxy)-2-cyclopenten-1-one | Kinetic resolution of (±)-4-hydroxy-2-cyclopentenone followed by silylation. acs.org |

The utility of the cyclopentenone framework extends to the synthesis of alkaloids. A collective synthesis of several 4-hydroxy-2-pyridone alkaloids, including pretenellin B, prebassianin B, farinosone A, militarione D, pyridovericin, and torrubiellone C, has been achieved. nih.gov The core of this strategy involves the creation of a densely substituted pyridone intermediate. nih.gov While not directly starting from this compound itself, this work highlights the importance of related hydroxy-cyclic ketone structures in building complex, biologically active alkaloids. nih.gov Torrubiellone C, one of the synthesized compounds, demonstrated potent apoptotic inhibitory activities on Jurkat T cells, showcasing the potential for discovering new drug candidates through such synthetic efforts. nih.gov

The cyclopentenone moiety is a recurring structural feature in a variety of terpenoid natural products. While direct total syntheses commencing from this compound are not extensively detailed in the provided sources, its derivatives are recognized as valuable precursors for this class of compounds. Synthetic strategies toward complex terpenes often employ radical cascade processes to construct intricate polycyclic systems. nih.gov For instance, the synthesis of (−)-chromodorolide B involved a key coupling event with a chiral cyclopentenone derivative to assemble the core structure. nih.gov These examples underscore the strategic importance of functionalized cyclopentenones in providing a stereochemically defined starting point for the assembly of complex terpene skeletons. nih.govnih.gov

Pentenomycins are a group of antibiotics characterized by a substituted cyclopentenone core. nih.gov For example, Pentenomycin I is (4S,5S)-4,5-dihydroxy-5-(hydroxymethyl)-2-cyclopenten-1-one. nih.gov The structure of these natural products highlights the biological relevance of the oxidized cyclopentenone framework. The synthesis of such compounds leverages the inherent reactivity of the cyclopentenone ring system to install the necessary functional groups with precise stereocontrol, demonstrating the value of precursors like this compound in accessing these biologically active molecules.

This compound and its derivatives are pivotal starting materials for other complex natural products.

Hygrophorones : Total syntheses of the anti-fungal cyclopentenones (−)-hygrophorone A12 and (+)-hygrophorone B12 have been successfully achieved. rsc.org These syntheses feature a diastereoselective intramolecular aldol (B89426) reaction as a key step to form a β-hydroxy ketone with three contiguous chiral centers, which is then elaborated into the final natural products. rsc.orgnih.gov

Noraristeromycin : This antitumor and antiviral carbocyclic nucleoside analogue has been synthesized using chiral cyclopentenone precursors. acs.org A common starting material for these syntheses is (+)-(1R,4S)-4-hydroxy-2-cyclopenten-1-yl acetate (B1210297). auburn.edu The synthesis involves a Palladium(0)-mediated coupling of this cyclopentenol (B8032323) derivative with a purine (B94841) base, followed by further functional group manipulations to arrive at the target molecule. auburn.edursc.org

Table 2: Synthesis of Other Complex Natural Products

| Target Compound | Key Intermediate | Synthetic Strategy Highlight |

|---|---|---|

| Hygrophorones | β-hydroxy ketone with three contiguous chiral centers | Diastereoselective intramolecular aldol reaction. rsc.orgnih.gov |

Synthesis of Pharmaceutically Relevant Compounds and Investigational Drug Candidates

The versatility of this compound as a synthetic intermediate directly translates to its importance in medicinal chemistry and drug discovery. google.comnih.gov The natural products synthesized from this building block, and their analogues, often possess significant biological activity, making them pharmaceutically relevant compounds or investigational drug candidates.

Prostaglandins and their analogues, synthesized using cyclopentenone-based routes, are a major class of pharmaceuticals used to treat a variety of conditions. nih.gov Furthermore, cyclopentenone prostaglandins themselves are biologically active lipid mediators that regulate inflammation. nih.gov

The carbocyclic nucleoside analogue Noraristeromycin, synthesized from a this compound derivative, exhibits both antitumor and antiviral properties. acs.orgauburn.edu This highlights the role of this chiral synthon in creating drugs that mimic the structure of natural nucleosides.

Additionally, synthetic efforts toward novel alkaloid structures, such as the 4-hydroxy-2-pyridone alkaloids, have yielded compounds like torrubiellone C with potent antiproliferative effects, marking them as promising leads for cancer therapy. nih.gov The development of synthetic routes to these diverse, biologically active molecules underscores the central role of this compound in the generation of new therapeutic agents. nih.govacs.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Prostaglandin E2 methyl ester |

| Prostaglandins of the PGA type |

| (R)-4-(tert-butyldimethylsilyloxy)-2-cyclopenten-1-one |

| Pretenellin B |

| Prebassianin B |

| Farinosone A |

| Militarione D |

| Pyridovericin |

| Torrubiellone C |

| Jurkat T cells |

| (−)-Chromodorolide B |

| Pentenomycin I |

| (−)-Hygrophorone A12 |

| (+)-Hygrophorone B12 |

| Noraristeromycin |

| (+)-(1R,4S)-4-hydroxy-2-cyclopenten-1-yl acetate |

Construction of Heterocyclic Compounds Utilizing 4-HCP as a Precursor

The unique arrangement of a hydroxyl group, a carbon-carbon double bond, and a ketone in a five-membered ring makes this compound an ideal starting material for the synthesis of various heterocyclic systems.

Synthesis of 2-Pyrones and Diverse Derivatives

A notable application of this compound is its conversion into 2-pyrones, a class of unsaturated lactones found in numerous natural products with diverse biological activities. An effective strategy for this transformation involves a multi-step sequence where the key step is the thermal rearrangement of a cyclopentadienone epoxide, which is derived from 4-HCP. core.ac.uk

This synthetic route is highly adaptable, allowing for the creation of a variety of substituted 2-pyrones. For instance, unsubstituted 2-pyrone can be synthesized on a multigram scale in high yield and purity through this method. core.ac.uk Furthermore, by applying a similar reaction sequence, naturally occurring 6-substituted alkyl 2-pyrones can be obtained in excellent yields. core.ac.uk

The versatility of 4-HCP is further demonstrated through its use in the Baylis-Hillman reaction with various aldehydes. This reaction yields 6-substituted α-hydroxyalkyl 2-pyrones, which are valuable intermediates for further transformations. core.ac.uk These derivatives open pathways to several natural products. For example, the elimination of the α-hydroxy group leads to the synthesis of Sibirinone, while oxidation of the same group provides the corresponding carbonyl compound, a precursor for the natural product Gibepyrone F. core.ac.uk Additionally, enzymatic resolution of the α-hydroxyalkyl side chain provides access to enantiomerically pure 2-pyrones. core.ac.uk

| Starting Material | Key Reaction/Strategy | Product Type | Notable Examples/Applications |

|---|---|---|---|

| This compound | Epoxidation followed by thermal rearrangement | Unsubstituted 2-pyrone | - |

| This compound Derivatives | Epoxidation followed by thermal rearrangement | 6-Substituted alkyl 2-pyrones | Synthesis of naturally occurring pyrones |

| This compound | Baylis-Hillman reaction with aldehydes | 6-Substituted α-hydroxyalkyl 2-pyrones | Precursor to Sibirinone and Gibepyrone F; Access to enantiopure pyrones via enzymatic resolution |

Formation of Furo[2,3-b]pyridine Derivatives

Following a comprehensive review of scientific literature, no established synthetic routes were identified for the direct conversion of this compound into Furo[2,3-b]pyridine derivatives. This specific transformation does not appear to be a documented application of 4-HCP as a precursor.

Role in Advanced Organic Synthesis Strategies and Method Development

The utility of this compound extends beyond its use as a simple building block; it plays a central role in the development of broader, more advanced synthetic strategies and methodologies. core.ac.uk Its accessibility from renewable resources and its dense functionality make it an attractive platform chemical for creating diverse and valuable compounds. core.ac.uk

A key strategy that highlights the importance of 4-HCP is its own synthesis via the Piancatelli rearrangement. This acid-catalyzed rearrangement transforms 2-furylcarbinols, which can be derived from the biomass-sourced platform chemical furfural (B47365), into this compound. core.ac.ukwikipedia.orgnih.gov This connection firmly establishes 4-HCP as a valuable intermediate in green and sustainable chemistry, providing a link between renewable feedstocks and complex chemical synthesis. core.ac.uk

The development of methods to control the stereochemistry of 4-HCP and its derivatives is another area of advanced synthesis. For example, a kinetic resolution of racemic this compound has been achieved using a rhodium-BINAP catalyst. This method facilitates a 1,3-hydrogen migration, allowing for the separation of enantiomers, which is crucial for the asymmetric synthesis of chiral target molecules. acs.org

Furthermore, the inherent reactivity of the 4-HCP scaffold has been exploited to develop specific reaction cascades. Substituted 4-hydroxy-2-cyclopentenones undergo acid-catalyzed enone–dienol type rearrangements, demonstrating how the molecule's structure can be strategically manipulated to achieve significant structural transformations. core.ac.uk The ability to convert a single, readily available starting material like 4-HCP into a wide array of complex structures, including 2-pyrones, γ-alkylidenebutenolides, and 1,3-cyclopentanedione (B128120) derivatives, underscores its significant role in developing efficient and diverse synthetic strategies. core.ac.uk

| Synthetic Strategy / Method | Description | Significance |

|---|---|---|

| Piancatelli Rearrangement | Acid-catalyzed rearrangement of 2-furylcarbinols to produce this compound. wikipedia.orgnih.gov | Connects renewable biomass (furfural) to a key synthetic building block. core.ac.uk |

| Kinetic Resolution | Rhodium-BINAP catalyzed 1,3-hydrogen migration to separate enantiomers of racemic 4-HCP. acs.org | Provides access to enantiomerically pure starting materials for asymmetric synthesis. |

| Platform Chemical Approach | Use of 4-HCP as a single starting point for the synthesis of multiple, structurally diverse compounds (e.g., 2-pyrones, γ-alkylidenebutenolides). core.ac.uk | Demonstrates the efficiency and versatility of 4-HCP in chemical synthesis. |

Investigation of Biological Activities and Molecular Mechanisms of 4 Hydroxy 2 Cyclopentenone

Anticancer and Cytotoxic Activities of 4-HCP and its Derivatives

4-Hydroxy-2-cyclopentenone has been identified as a compound with notable cytotoxic properties against various cancer cell lines. smolecule.comnih.govthieme-connect.com Its core structure is considered a "privileged building block" in medicinal chemistry, providing a valuable template for the development of novel therapeutic agents. nih.gov

4-HCP and its analogues have demonstrated potent activity in inhibiting the growth and proliferation of cancer cells. The parent compound, isolated from Passiflora tetrandra, was found to be cytotoxic to P388 murine leukemia cells with an IC50 value of less than 1 µg/mL. nih.govthieme-connect.com Further studies have shown that 4-cyclopentene-1,3-dione (B1198131) and this compound exhibit a cell growth-inhibiting action and induce apoptosis in a variety of human cancer cell lines. google.com These include promyelocytic leukemia (HL-60), acute lymphoblastic leukemia (MOLT-3), lung cancer (A-549), and several colon cancer cell lines (HCT 116, SW 480, WiDr). google.com

Derivatives have also shown significant promise. A series of 2,3-diaryl-4/5-hydroxy-cyclopent-2-en-1-one analogues, designed as cis-restricted versions of the tubulin inhibitor combretastatin (B1194345) A-4, displayed potent cytotoxic activity with IC50 values below 1 µg/mL against a panel of human cancer cell lines and endothelial cells. nih.govacs.org The most effective of these compounds were found to cause cell cycle arrest at the G2/M phase and induce apoptosis in endothelial cells, a key process in preventing tumor angiogenesis. nih.govacs.orgresearchgate.net

| Compound/Derivative | Cell Line | Activity | Reference |

| This compound | P388 murine leukemia | IC50 < 1 µg/mL | nih.gov, thieme-connect.com |

| This compound | HL-60, MOLT-3, A-549, HCT 116, etc. | Growth inhibition, apoptosis induction | google.com |

| 2,3-diaryl-5-hydroxy-cyclopent-2-en-1-one (Analogue 42) | Human cancer cell panel | IC50 < 1 µg/mL; G2/M arrest; apoptosis | nih.gov, acs.org |

| 2,3-diaryl-5-hydroxy-cyclopent-2-en-1-one (Analogue 11) | Human cancer cell panel | IC50 < 1 µg/mL; G2/M arrest; apoptosis | nih.gov, acs.org |

The this compound structure is a highly valued molecular scaffold for creating new anticancer agents. researchgate.netnih.gov Its functional groups and stereochemistry can be readily modified to optimize biological activity and drug-like properties. researchgate.netsmolecule.com

Researchers have successfully used the 4/5-hydroxy cyclopentenone moiety to replace the unstable cis-double bond of combretastatin A-4 (CA-4), a potent natural anticancer compound. nih.govacs.org This modification led to a new class of molecules with significant cytotoxic activity. nih.gov The resulting analogues not only inhibited tubulin polymerization, similar to CA-4, but one lead compound (analogue 42) also demonstrated a better pharmacokinetic profile and significant tumor regression in a human colon xenograft model, highlighting the potential of this scaffold in overcoming the limitations of existing drugs. nih.govacs.org The cyclopentenone ring serves as a rigid constraint that mimics the active conformation of the parent compound, enabling strong interactions with biological targets. researchgate.net This approach confirms that 4-HCP is a viable and promising scaffold for generating new, effective, and potentially safer anticancer therapeutics. nih.govacs.org

Anti-inflammatory Properties and Modulation of Inflammatory Pathways

Cyclopentenone-containing molecules, including derivatives of 4-HCP, are recognized for their potent anti-inflammatory effects. ontosight.aifrontiersin.org The key to their activity lies in the α,β-unsaturated carbonyl group within the cyclopentenone ring, which is highly reactive. frontiersin.orgnih.gov This feature allows these compounds to act as electrophiles and interact with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins that regulate inflammatory signaling. nih.govmdpi.com

A primary mechanism for the anti-inflammatory action of cyclopentenones is the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including those for inducible nitric-oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Studies on structurally related cyclopentenone neuroprostanes (A4/J4-NPs) have shown they can potently suppress the expression of iNOS and COX-2 in macrophages. nih.gov This suppression is achieved by blocking NF-κB activation through the direct inhibition of the IκB kinase (IKK) complex. nih.govmdpi.com By forming a covalent bond with a critical cysteine residue (Cys179) on the IKKβ subunit, these cyclopentenones prevent the phosphorylation and subsequent degradation of IκBα, an inhibitor protein. mdpi.com This action keeps NF-κB sequestered in the cytoplasm, preventing it from initiating the transcription of inflammatory genes. nih.govmdpi.com

Antimicrobial and Antibacterial Activities

This compound and its derivatives have demonstrated significant antimicrobial properties. researchgate.net The compound itself, isolated from the leaves of Passiflora tetrandra, is responsible for the extract's antibacterial activity. nih.govthieme-connect.com

Research has confirmed the efficacy of 4-HCP against both Gram-negative and Gram-positive bacteria. nih.govthieme-connect.comresearchgate.net In disk diffusion assays, 4-HCP exhibited inhibitory activity against Escherichia coli and Pseudomonas aeruginosa, with a minimum inhibitory dose (MID) of approximately 10 micrograms per disk. nih.govthieme-connect.com It was also effective against Bacillus subtilis at the same concentration. thieme-connect.com

Furthermore, synthetic derivatives of 4-HCP have shown promising antibacterial action. Bis-hydroxylated cyclopentenone derivatives synthesized from 5-hydroxymethylfurfural (B1680220) (HMF) exhibited significant antimicrobial activity against the Gram-negative bacterium Escherichia coli and the Gram-positive bacteria Micrococcus luteus and Bacillus subtilis. rsc.org Other studies on new cyclopentenone derivatives isolated from fungi also reported moderate antibacterial activities against Staphyloccocus aureus and Escherichia coli. researchgate.net

| Compound | Bacterial Strain | Activity | Reference |

| This compound | Escherichia coli | MID of ~10 µ g/disk | nih.gov, thieme-connect.com |

| This compound | Pseudomonas aeruginosa | MID of ~10 µ g/disk | nih.gov, thieme-connect.com |

| This compound | Bacillus subtilis | MID of ~10 µ g/disk | thieme-connect.com |

| Bis-hydroxylated cyclopentenone derivatives | Escherichia coli | Significant antimicrobial activity | rsc.org |

| Nigrosporione derivatives | Escherichia coli | Moderate antibacterial activity | researchgate.net |

| Nigrosporione derivatives | Staphyloccocus aureus | Moderate antibacterial activity | researchgate.net |

Enzyme Inhibition Studies and Target Identification

The biological activities of 4-HCP and its derivatives are intrinsically linked to their ability to inhibit specific enzymes and interact with molecular targets. The electrophilic nature of the cyclopentenone ring is central to this inhibitory action. researchgate.netnih.gov

One of the most clearly identified targets for anti-inflammatory cyclopentenones is the IκB kinase (IKK) enzyme complex. mdpi.com As discussed in the anti-inflammatory section, cyclopentenones can covalently bind to IKKβ, inhibiting its function and thereby shutting down the NF-κB inflammatory pathway. nih.govmdpi.com This mechanism of action, involving Michael addition to a critical cysteine residue, is a well-established mode of action for α,β-unsaturated carbonyl compounds. nih.gov

In the context of anticancer activity, some derivatives of 4-HCP have been shown to act as antitubulin agents, interfering with the dynamics of microtubules, which is a validated strategy in cancer chemotherapy. nih.govacs.org Additionally, patent literature suggests that this compound itself may function as a topoisomerase inhibitor, an action that disrupts DNA replication and repair in cancer cells, leading to apoptosis. google.com

Interaction with Biological Macromolecules (e.g., Proteins, DNA)

The biological activity of this compound (4-HCP) and its derivatives is intrinsically linked to their ability to interact with and modify biological macromolecules. The key structural feature that governs this reactivity is the α,β-unsaturated carbonyl group within the cyclopentenone ring. This electrophilic center makes these compounds susceptible to nucleophilic attack from biological molecules, primarily through a process known as Michael addition. researchgate.net

The primary targets for covalent modification by cyclopentenones are proteins. core.ac.uk Specifically, the nucleophilic side chains of certain amino acid residues can react with the electrophilic β-carbon of the cyclopentenone ring. Cysteine residues, with their highly nucleophilic thiol (-SH) groups, are particularly prominent targets for such modifications. csic.es This covalent adduction can lead to conformational changes in the protein, ultimately altering or inhibiting its biological function. For instance, studies on cyclopentenone prostaglandins (B1171923), which share the same reactive moiety, have shown that they can inactivate key signaling proteins like IKKβ and the tumor suppressor LKB1/STK11 through covalent modification of specific cysteine residues within their structures. nih.govnih.gov

The cellular redox environment, particularly the concentration of the ubiquitous antioxidant glutathione (B108866) (GSH), plays a significant role in modulating the interaction between cyclopentenones and proteins. core.ac.uk GSH, being a thiol-containing molecule, can directly react with and detoxify electrophilic compounds like 4-HCP. Therefore, cellular GSH levels can influence the extent to which 4-HCP is available to modify protein targets. core.ac.uk

While proteins are the most extensively studied targets, the potential for 4-HCP and related compounds to interact with other macromolecules, such as DNA, also exists. The electrophilic nature of the α,β-unsaturated carbonyl system could theoretically lead to adduction with the nucleophilic centers in DNA bases. Research on other α,β-unsaturated aldehydes, such as 4-hydroxy-2-nonenal (HNE), has demonstrated their ability to form adducts with deoxyguanosine, leading to genotoxic effects. nih.gov However, the specific interactions of 4-HCP with DNA are a less explored area compared to its protein interactions.

Structure-Activity Relationship (SAR) Studies of Substituted 4-HCP Derivatives

The versatile scaffold of this compound has spurred extensive research into the synthesis and biological evaluation of its derivatives, with a significant focus on developing novel therapeutic agents, particularly in the realm of oncology. Structure-activity relationship (SAR) studies aim to elucidate how specific structural modifications to the 4-HCP core influence the biological activity of the resulting compounds.